molecular formula C20H19ClIN5O2S B3634546 2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B3634546
M. Wt: 555.8 g/mol
InChI Key: RHJRRJMZQHJWSW-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. Key steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

    Introduction of the sulfanyl group: This step may involve thiol-ene reactions or nucleophilic substitution reactions.

    Attachment of the iodophenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the benzamide core: This involves acylation reactions using chlorobenzoyl chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and benzamide groups suggests that it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfanyl and iodophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[4-ethyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • 2-chloro-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Uniqueness

The unique combination of functional groups in 2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide provides it with distinct chemical properties and biological activities. The presence of the iodophenyl group, in particular, may confer enhanced binding affinity and specificity compared to its bromine or fluorine analogs.

Properties

IUPAC Name

2-chloro-N-[[4-ethyl-5-[2-(4-iodoanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClIN5O2S/c1-2-27-17(11-23-19(29)15-5-3-4-6-16(15)21)25-26-20(27)30-12-18(28)24-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJRRJMZQHJWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClIN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 2
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

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